molecular formula C9H7NO4 B15315757 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid CAS No. 901927-34-2

3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid

Cat. No.: B15315757
CAS No.: 901927-34-2
M. Wt: 193.16 g/mol
InChI Key: GFUJNBCMZXYEDN-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and an isoxazole ring substituted with a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.

    Methylation: The furan ring is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate.

    Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-(5-Methyl-2-furanyl)-5-aminoisoxazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-2-furanyl)-2-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the isoxazole ring.

    3-(5-Methyl-2-furanyl)-4-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the isoxazole ring.

    3-(5-Methyl-2-furanyl)-5-pyrazolecarboxylic acid: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

901927-34-2

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-4H,1H3,(H,11,12)

InChI Key

GFUJNBCMZXYEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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